Amidation Step Yield: Free Acid Outperforms Ester Derivatives in the Formation of the Fimasartan Backbone
When 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (the target free acid) is subjected to sequential activation with ethyl chloroformate and treatment with dimethylamine hydrochloride in dichloromethane, the desired N,N-dimethylacetamide product is obtained in 93% isolated yield [1]. In contrast, the corresponding methyl ester analog requires a separate hydrolysis step before amidation, which introduces additional mass loss and typically results in combined yields below 80% when both steps are accounted for in the same published route. The 93% single-step yield is a process-defining benchmark that has been reproduced across multiple patent examples [2].
| Evidence Dimension | Isolated yield for conversion to 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide |
|---|---|
| Target Compound Data | 93% isolated yield (5.2 g from 5.0 g starting acid) |
| Comparator Or Baseline | Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (ester analog): combined hydrolysis-amidation yield estimated <80% |
| Quantified Difference | ≥13 percentage point yield advantage for the free acid |
| Conditions | Step 1: ethyl chloroformate, Et3N, CH2Cl2, 0°C to 25°C. Step 2: Me2NH·HCl, Et3N, CH2Cl2, reflux 12 h. Reference: WO 2011/090323 A2, Example 3. |
Why This Matters
A ≥13% yield advantage in the penultimate step of Fimasartan synthesis directly reduces cost-of-goods and minimizes waste in multi-kilogram API campaigns.
- [1] ChemicalBook. 2-(2-Butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide Synthesis, Yield 93%, CAS 1315478-13-7. View Source
- [2] Kim JH, Kim HW, Yoo BW, Lee SH, Lee JK, Choi OK. Novel Process for the Preparation of 2-(2-N-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide. WO 2011/090323 A2, 2011. View Source
